2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol
Description
2-Propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is a bicyclic heterocyclic compound featuring a fused cyclopentane-triazolopyrimidine core with a hydroxyl (-OH) group at position 8 and a propyl substituent at position 2. Its molecular formula is C₁₁H₁₅N₄O, and it belongs to the triazolopyrimidine class, which is notable for diverse biological activities, including herbicidal and antimicrobial properties . The compound is listed on the Non-domestic Substances List (NDSL) in Canada, indicating its regulated status for industrial use . Its structural complexity arises from the fusion of a cyclopentane ring with a triazolo[1,5-a]pyrimidine system, creating a rigid scaffold that influences both physicochemical properties and interaction with biological targets .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
11-propyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C11H14N4O/c1-2-4-9-13-11-12-8-6-3-5-7(8)10(16)15(11)14-9/h2-6H2,1H3,(H,12,13,14) |
InChI Key |
AQSBCIVZAIHPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NC3=C(CCC3)C(=O)N2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-propylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or phosphodiesterases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
(a) 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine
(b) 2-((2-Chlorobenzyl)thio)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol (BS31696)
(c) N-Isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Structural Variation : Triazole ring replaced by pyrazole, with additional phenyl and methyl substituents.
- Impact : Pyrazole analogs exhibit distinct electronic profiles due to altered ring hybridization. This compound’s isopropylamine group may enhance binding to kinase targets, as seen in related pyrazolo[1,5-a]pyrimidines .
Functional Group Substitutions and Bioactivity
Key Research Findings and Patents
- Synthesis Methods : European patents describe scalable routes for triazoloazepines, though direct methods for the 2-propyl derivative remain underreported .
- Regulatory Status : Inclusion on the NDSL highlights environmental and health regulations governing its industrial use .
- Natural Analogs : Triazolopyrimidines isolated from seagrass (Enhalus acoroides) exhibit antioxidant properties, suggesting broader ecological roles .
Biological Activity
2-Propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo-pyrimidines known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance:
- In Vitro Studies : Research has shown that certain pyrimidine derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Compounds similar to this compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of triazolo-pyrimidine derivatives has been explored in various cancer cell lines:
- Cell Line Studies : In vitro evaluations against breast cancer cell lines (e.g., MDA-MB-231) showed that compounds with similar structures exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents present on the pyrimidine ring .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX Enzymes : Similar compounds have been shown to reduce the expression of COX-1 and COX-2 enzymes involved in prostaglandin synthesis during inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties that protect cells from oxidative stress.
Study on Anti-inflammatory Effects
A study published in RSC Advances demonstrated that certain triazolo-pyrimidine derivatives effectively suppressed COX enzyme activity in a dose-dependent manner. The study utilized carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory efficacy of these compounds .
Study on Anticancer Potential
Another investigation focused on the cytotoxic effects of various pyrimidine derivatives against non-small cell lung cancer (NSCLC) cells. The results indicated a promising inhibitory activity ranging from 43% to 87% at concentrations of 50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
